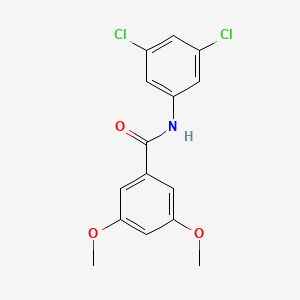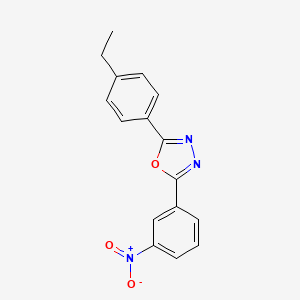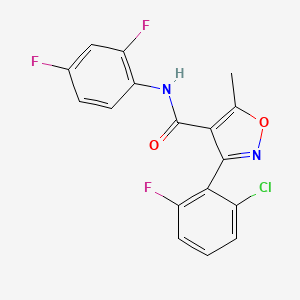![molecular formula C21H18O3 B5802223 7-[(4-vinylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5802223.png)
7-[(4-vinylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(4-vinylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a synthetic derivative of the natural compound, cannabidiol (CBD), which is found in the cannabis plant. The unique structure of this compound makes it a promising candidate for use in scientific research, particularly in the areas of medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The mechanism of action of 7-[(4-vinylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not fully understood. However, studies have suggested that this compound may act on various receptors in the body, including the cannabinoid receptors CB1 and CB2. Additionally, this compound may interact with various enzymes and proteins in the body, such as cyclooxygenase-2 (COX-2) and peroxisome proliferator-activated receptor gamma (PPARγ).
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects in the body. This compound has been shown to have anti-inflammatory and anti-cancer properties, as well as potential therapeutic effects on neurological disorders, such as epilepsy and anxiety. Additionally, this compound may have effects on the endocannabinoid system, which plays a role in various physiological processes, such as pain sensation, appetite, and mood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-[(4-vinylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in lab experiments include its unique chemical structure, which allows for the investigation of its potential applications in various fields, such as medicinal chemistry, pharmacology, and neuroscience. Additionally, this compound has been shown to have low toxicity and high stability, making it a safe and reliable compound for use in lab experiments. However, the limitations of using this compound in lab experiments include its high cost and the complexity of its synthesis, which may limit its availability for use in research.
Orientations Futures
There are many potential future directions for the use of 7-[(4-vinylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in scientific research. One potential direction is the investigation of its potential as an anti-inflammatory and anti-cancer agent. Additionally, this compound may have potential therapeutic effects on various neurological disorders, such as epilepsy and anxiety. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 7-[(4-vinylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves several steps, including the preparation of intermediate compounds and the use of various chemical reagents. The most commonly used method for synthesizing this compound is through a reaction between this compound and 4-vinylbenzyl chloride in the presence of a base, such as potassium carbonate. The reaction is typically carried out in a solvent, such as dimethylformamide, at elevated temperatures.
Applications De Recherche Scientifique
The chemical structure of 7-[(4-vinylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one makes it a promising candidate for use in scientific research. This compound has been shown to have potential applications in the areas of medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory and anti-cancer agent. In pharmacology, this compound has been investigated for its potential as a therapeutic agent for various neurological disorders, such as epilepsy and anxiety. In neuroscience, this compound has been studied for its effects on the endocannabinoid system and its potential as a treatment for addiction.
Propriétés
IUPAC Name |
7-[(4-ethenylphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-2-14-6-8-15(9-7-14)13-23-16-10-11-18-17-4-3-5-19(17)21(22)24-20(18)12-16/h2,6-12H,1,3-5,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYXXDIOKGTXFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-chlorophenyl)thio]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B5802154.png)

![ethyl 4-methyl-2-[(2-methylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5802175.png)


![2-[(4-chlorophenoxy)methyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5802195.png)

![methyl 2-chloro-5-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5802216.png)
![N-{2-[(3-methoxybenzyl)amino]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5802229.png)
![N'-[(3-methoxyphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B5802231.png)

